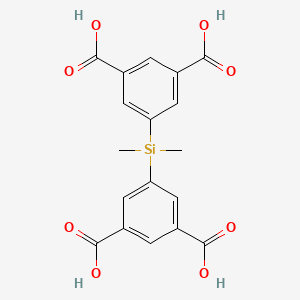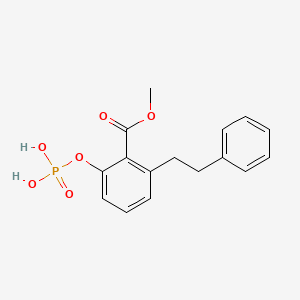
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride
Overview
Description
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” is a biochemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” can be represented by the SMILES notation: CC1=C(N(N=C1C)CC(=O)Cl)C . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has a molecular weight of 186.64 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found on a material safety data sheet (MSDS) or similar resources.Scientific Research Applications
Proteomics Research
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used to study protein interactions, modifications, and localization .
Antileishmanial Activity
This compound has shown potent antileishmanial activity . Leishmaniasis is a disease caused by the Leishmania parasite, and this compound could potentially be used in the development of new treatments .
Antimalarial Activity
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has also demonstrated antimalarial activity . Malaria is a life-threatening disease caused by Plasmodium parasites, and this compound could be used in the development of new antimalarial drugs .
Antibacterial Activity
Pyrazole-bearing compounds, such as “(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride”, are known for their antibacterial properties . They could potentially be used in the development of new antibiotics .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, and this compound could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Activity
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has shown anticancer activity . It could potentially be used in the development of new cancer treatments .
Analgesic Activity
This compound has analgesic properties . Analgesics are drugs that relieve pain, and this compound could potentially be used in the development of new pain relief medications .
Anticonvulsant Activity
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has demonstrated anticonvulsant activity . Anticonvulsants are drugs used to prevent or reduce the severity of epileptic seizures or other convulsions .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Result of Action
Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities .
properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5-6(2)10-11(7(5)3)4-8(9)12/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSMBZUYLSMHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



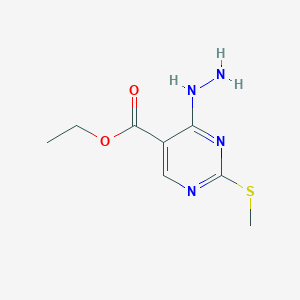
![[2-(Pyrazin-2-yloxy)ethyl]amine](/img/structure/B3087158.png)
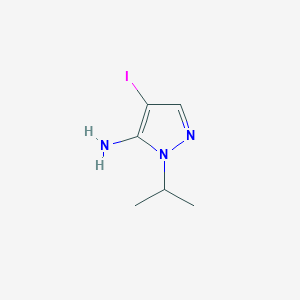
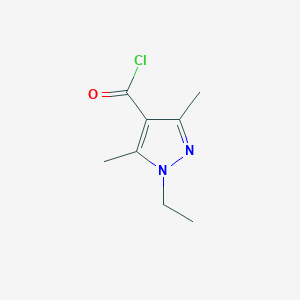
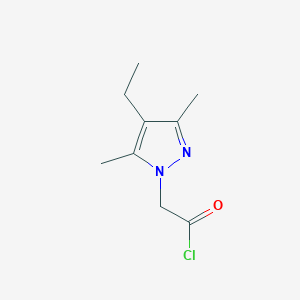
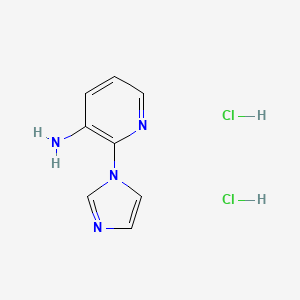

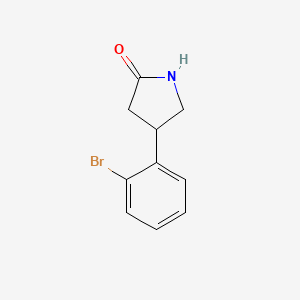
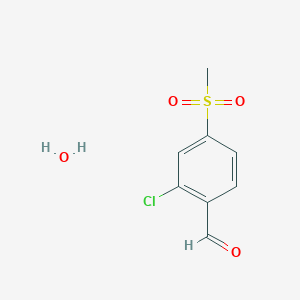
![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)
